4,6-dihydro-1H-thieno[3,4-c]pyrazole
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Overview
Description
4,6-dihydro-1H-thieno[3,4-c]pyrazole is a heterocyclic compound characterized by a fused ring structure consisting of a thieno ring and a pyrazole ring.
Mechanism of Action
Target of Action
Similar compounds, such as 4,5-dihydro-1h-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives, have been found to target the epidermal growth factor receptors (egfrs) .
EGFRs are cell-surface receptors for members of the epidermal growth factor family of extracellular protein ligands . Overexpression or overactivity of EGFRs has been associated with a number of cancers, making them an attractive molecular target for the treatment of selective cancers .
Mode of Action
Similar compounds have been found to inhibit egfrs . These compounds interact with EGFRs, leading to a decrease in the receptor’s activity . This interaction and the resulting changes can potentially inhibit the growth of cancer cells .
Biochemical Pathways
Inhibition of egfrs can affect multiple downstream signaling pathways involved in cell proliferation, survival, and differentiation .
Result of Action
Similar compounds have demonstrated potent inhibitory activity against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dihydro-1H-thieno[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,4-c]pyrazole derivatives with hydrazine or hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for achieving high yields and purity in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,6-dihydro-1H-thieno[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,6-dihydro-1H-thieno[3,4-c]pyrazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-1H-thieno[2,3-c]pyrazole
- 4,5-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxamide
- 1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole
Uniqueness
4,6-dihydro-1H-thieno[3,4-c]pyrazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms within the fused ring system. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,6-dihydro-1H-thieno[3,4-c]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-8-3-5(4)7-6-1/h1H,2-3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUOVUVQGMHJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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